(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
CAS No.: 2068138-20-3
Cat. No.: VC8088425
Molecular Formula: C10H14F6N2O4
Molecular Weight: 340.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2068138-20-3 |
|---|---|
| Molecular Formula | C10H14F6N2O4 |
| Molecular Weight | 340.22 |
| IUPAC Name | (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6-;;/m0../s1 |
| Standard InChI Key | RVYFZXHWFYQQDK-USPAICOZSA-N |
| Isomeric SMILES | CN1C[C@H]2[C@@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| SMILES | CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The IUPAC name of the compound is (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane bis(2,2,2-trifluoroacetate), reflecting its bicyclic structure, stereochemistry, and counterion composition . The molecular formula is C₁₀H₁₄F₆N₂O₄, with a molecular weight of 340.22 g/mol . The stereochemical descriptors (1S,5R) indicate the specific spatial arrangement of the methyl group and nitrogen atoms within the bicyclic framework, which is critical for its biological activity.
Structural Features
The compound consists of a diazabicyclo[3.2.0]heptane core, a seven-membered bicyclic system containing two nitrogen atoms. The methyl group at position 6 and the trifluoroacetate counterions contribute to its stability and solubility in polar solvents . The InChI code (InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2(H,6,7)/t5-,6-;;/m0../s1*) and SMILES notation (CN1C[C@@H]2[C@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O) further delineate its stereochemical and functional group arrangement .
Synthesis and Production
Industrial Production
Industrial-scale production leverages continuous flow reactors to optimize yield and reduce reaction times. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, are employed to maintain batch consistency. The trifluoroacetic acid counterions are introduced during salt formation to enhance solubility and stability .
Table 1: Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Type | Stereoselective cyclization |
| Key Reagents | Chiral catalysts, trifluoroacetic acid |
| Purification Methods | Column chromatography, recrystallization, SMB chromatography |
| Industrial Scale Tools | Continuous flow reactors |
| Yield | >95% (reported) |
Physicochemical Properties
Physical Form and Stability
The compound is typically supplied as a pale-yellow to yellow-brown liquid with a purity of 95%. It is hygroscopic and requires storage under inert conditions (e.g., nitrogen atmosphere) at temperatures between 2–8°C . The trifluoroacetate counterions impart high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Applications in Pharmaceutical Research
Protein Degradation Therapeutics
The compound is a key building block for proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins via the ubiquitin-proteasome system. Its bicyclic structure serves as a linker to connect target protein ligands to E3 ubiquitin ligase recruiters, enabling the formation of a ternary complex that triggers protein ubiquitination and degradation.
Table 2: Therapeutic Applications
| Application Area | Mechanism of Action | Relevance of Compound |
|---|---|---|
| Oncology | Degradation of oncogenic proteins (e.g., BET proteins) | High binding affinity to E3 ligases |
| Neurodegenerative Diseases | Targeting tau or α-synuclein aggregates | Enhanced blood-brain barrier penetration |
| Inflammatory Disorders | Degradation of pro-inflammatory cytokines | Modularity in PROTAC design |
Comparative Advantages
Compared to linear linkers, the rigid bicyclic structure of (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane enhances proteolytic stability and reduces off-target effects. Its stereochemistry also allows precise spatial orientation between protein-binding domains, improving degradation efficiency.
Biological Activity and Mechanistic Insights
In Vitro Studies
Preliminary studies on analogous compounds demonstrate low nanomolar activity in cell-based assays, with IC₅₀ values ranging from 1–10 nM for specific protein targets. The compound’s ability to facilitate ternary complex formation has been validated using fluorescence polarization and surface plasmon resonance (SPR) assays.
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